5-Isopropyl-2,4-dimethoxybenzaldehyde
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Overview
Description
5-Isopropyl-2,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, featuring isopropyl and methoxy substituents on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2,4-dimethoxybenzaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with 2,4-dihydroxyacetophenone.
O-Alkylation: The first step involves the O-alkylation of 2,4-dihydroxyacetophenone with iodomethane to produce 2,4-dimethoxyacetophenone.
Grignard Reaction: The next step is the addition of methylmagnesium bromide to 2,4-dimethoxyacetophenone, forming 2-(2,4-dimethoxyphenyl)propan-2-ol.
Reduction: The alcohol is then reduced using triethylsilane to yield 1-isopropyl-2,4-dimethoxybenzene.
Formylation: Finally, the Vilsmeier-Haack reaction is employed to introduce the formyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with efficient purification steps to ensure the desired product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: 5-Isopropyl-2,4-dimethoxybenzoic acid.
Reduction: 5-Isopropyl-2,4-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Isopropyl-2,4-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for compounds with potential biological activity.
Medicine: Research is ongoing to explore its potential as a key intermediate in drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as a key intermediate in the synthesis of resorcinol-based heat shock protein 90 (HSP90) inhibitors. These inhibitors work by binding to the HSP90 protein, disrupting its function and leading to the degradation of client proteins essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzaldehyde: Lacks the isopropyl group, making it less hydrophobic.
2,5-Dimethoxybenzaldehyde: Similar structure but with different substitution pattern affecting its reactivity.
3,4-Dimethoxybenzaldehyde: Different substitution pattern leading to varied chemical properties.
Uniqueness
5-Isopropyl-2,4-dimethoxybenzaldehyde is unique due to the presence of both isopropyl and methoxy groups, which influence its chemical reactivity and biological activity. The isopropyl group increases its hydrophobicity, potentially enhancing its interaction with hydrophobic targets in biological systems.
Properties
Molecular Formula |
C12H16O3 |
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Molecular Weight |
208.25 g/mol |
IUPAC Name |
2,4-dimethoxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-5-9(7-13)11(14-3)6-12(10)15-4/h5-8H,1-4H3 |
InChI Key |
DKNBFMRTFISQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)OC)OC |
Origin of Product |
United States |
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